5-Bromo-3-iodo-2-(trifluoromethyl)pyridine
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Overview
Description
5-Bromo-3-iodo-2-(trifluoromethyl)pyridine is an organic compound that belongs to the pyridine family It is characterized by the presence of bromine, iodine, and trifluoromethyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-iodo-2-(trifluoromethyl)pyridine typically involves halogenation reactions. One common method is the halogen/trifluoromethyl displacement reaction, where a precursor compound undergoes substitution reactions to introduce the bromine, iodine, and trifluoromethyl groups . Another method involves the use of (trifluoromethyl)copper for iodide displacement .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-iodo-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves halogen/trifluoromethyl displacement.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, although specific examples are less documented.
Coupling Reactions: Such as Suzuki–Miyaura coupling, which forms carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Isopropylmagnesium chloride, active zinc, palladium catalysts
Conditions: Reactions are typically carried out in solvents like tetrahydrofuran under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various biaryl compounds .
Scientific Research Applications
5-Bromo-3-iodo-2-(trifluoromethyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-3-iodo-2-(trifluoromethyl)pyridine involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design . The bromine and iodine atoms can participate in various halogen bonding interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Properties
IUPAC Name |
5-bromo-3-iodo-2-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3IN/c7-3-1-4(11)5(12-2-3)6(8,9)10/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLZUSYHTIPKKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.89 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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